![molecular formula C14H18BrNO B13725655 N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a cyclopropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine typically involves multi-step organic reactionsThe final step involves the formation of the cyclopropanamine moiety through amination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .
Analyse Des Réactions Chimiques
Types of Reactions: N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
- N-{[2-bromo-5-(3-chlorophenyl)methoxy]phenyl}methylcyclopropanamine
- N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
- N-{[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
Comparison: Compared to similar compounds, N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is unique due to its specific substitution pattern and the presence of the cyclopropylmethoxy group.
Propriétés
Formule moléculaire |
C14H18BrNO |
|---|---|
Poids moléculaire |
296.20 g/mol |
Nom IUPAC |
N-[[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H18BrNO/c15-14-6-5-13(17-9-10-1-2-10)7-11(14)8-16-12-3-4-12/h5-7,10,12,16H,1-4,8-9H2 |
Clé InChI |
YRYPQQCAMQCORQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=C(C=C2)Br)CNC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


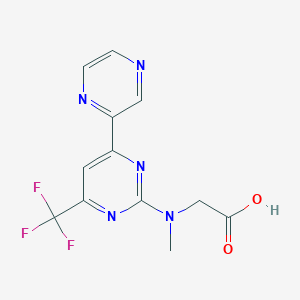

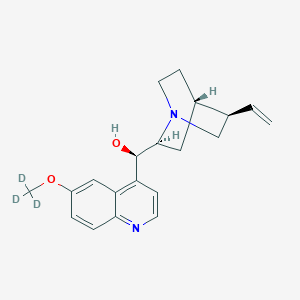

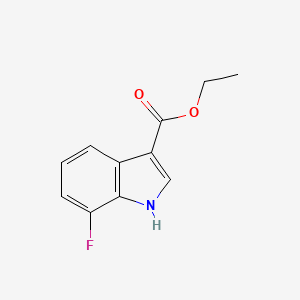

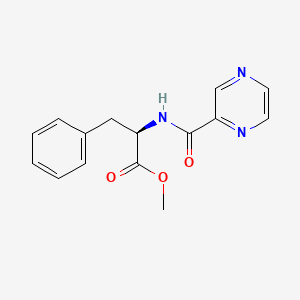
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
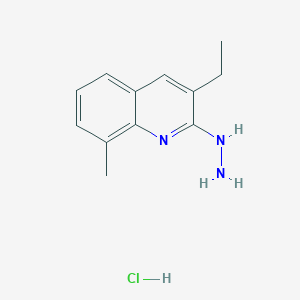
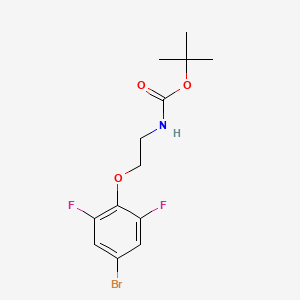
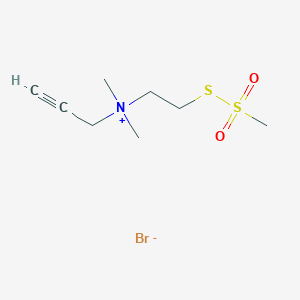
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

